molecular formula C17H30N4O4S B1668141 Butyryl timolol CAS No. 106351-79-5

Butyryl timolol

Cat. No. B1668141
M. Wt: 386.5 g/mol
InChI Key: IGJCFKQCZRWRRM-ZDUSSCGKSA-N
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Description

Butyryl Timolol (BT) is a chemically modified prodrug designed to enhance the skin permeation of Timolol . It exhibits low cytotoxicity and high biocompatibility with the skin . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

The synthesis of Butyryl Timolol involves the chemical modification of the drug structure to prepare the Butyryl Timolol Maleate (BT) prodrug . This process includes in vitro and in vivo toxicity evaluations of BT with rat dorsal skin and normal skin cells .


Molecular Structure Analysis

The molecular weight of Butyryl Timolol is 386.52 . The InChI code for Butyryl Timolol is 1S/C17H31N4O4S/c1-5-6-14(22)25-13(11-18-17(2,3)4)12-24-16-15(19-26-20-16)21-7-9-23-10-8-21/h13,18,26H,5-12H2,1-4H3/t13-/m0/s1 .

Scientific Research Applications

Transdermal Transport and Treatment of Infantile Hemangiomas

Butyryl Timolol Maleate (BT), a chemically modified drug, enhances the delivery of timolol through the skin. This property is significant in treating Infantile Hemangiomas (IH), especially thick and deep lesions prone to leave sequelae. In vitro and in vivo studies show that BT does not cause skin irritation, has low cytotoxicity, and demonstrates superior skin permeation ability compared to Timolol Maleate (TM). Importantly, BT converts to timolol in human skin in a time-dependent manner, indicating its potential in treating young children with IH to avoid dermal sequelae and disfigurement (Chang et al., 2022).

Ophthalmic Applications

Timolol, including its derivatives, has been extensively researched for ophthalmic applications, particularly in glaucoma treatment. Molecular imprinting technology has been used to develop therapeutic soft contact lenses capable of prolonging timolol's presence in the precorneal area, thus offering more sustained drug concentrations with lower doses compared to conventional eyedrops (Hiratani et al., 2005). Soft contact lenses with enhanced timolol loading capabilities and appropriate release characteristics have been developed, demonstrating the potential of using such lenses for drug delivery in ocular conditions (Alvarez‐Lorenzo et al., 2002).

Pharmacokinetic Studies

Research has also been conducted on the pharmacokinetics and metabolic pathways of timolol, providing insights into its interactions within pharmaceutical formulations. For instance, NMR analysis has revealed ion pair formation between timolol and other compounds, offering a deeper understanding of its behavior in various pharmaceutical settings (Higashiyama et al., 2007). Additionally, studies on timolol metabolism in human liver microsomes have shown that it is primarily metabolized by cytochrome P450 CYP2D6, providing critical information for drug interactions and personalized medication management (Volotinen et al., 2007).

Chiral Drug Synthesis

There is ongoing research in the field of chiral drug synthesis, exploring efficient and practical methods for the production of S-(-)-timolol, a variant of timolol, suitable for industrial applications. This research aims at developing cost-effective and simplified operational procedures for large-scale production (Yin Hongxia, 2006).

properties

IUPAC Name

[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O4S/c1-5-6-14(22)25-13(11-18-17(2,3)4)12-24-16-15(19-26-20-16)21-7-9-23-10-8-21/h13,18H,5-12H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJCFKQCZRWRRM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@H](CNC(C)(C)C)COC1=NSN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147580
Record name Butyryl timolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyryl timolol

CAS RN

106351-79-5
Record name Butyryl timolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106351795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyryl timolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
DE Potter, DJ Shumate, H Bundgaard… - Current eye …, 1988 - Taylor & Francis
… In conclusion, results with 0-butyryl timolol and pivaloyl timolol suggest that oculoselectivity can be achieved in rabbits with a non-selective f3-antagonist. Moreover, converting an agent …
Number of citations: 10 www.tandfonline.com
SC Chang, DS Chien, H Bundgaard, VHL Lee - Experimental eye research, 1988 - Elsevier
… The pigmented rabbit was the experimental animal, o-Butyryl timolol, a lipophilie ester … dose with the nasal mucosa, o-butyryl timolol was less capable than the viscous solutions in …
Number of citations: 61 www.sciencedirect.com
SC Chang, H Bundgaard, A Buur… - … ophthalmology & visual …, 1988 - iovs.arvojournals.org
… A reversed phase HPLC procedure was used to assay for timolol and O-butyryl timolol in the aqueous humor and plasma over 120 min post-instillation of 25 microliter of drug solutions. …
Number of citations: 35 iovs.arvojournals.org
DUS CHIEN, H BUNDGAARD… - Journal of Ocular …, 1988 - liebertpub.com
… in vitro was improved for timolol, unaltered for 0-butyryl timolol, and … the percent of prodrug in hydrolyzed form was unaltered for 0-butyryl timolol but was increased for 0-pivalyl timolol …
Number of citations: 38 www.liebertpub.com
H Bundgaard, A Buur, C Shih-Chieh… - International journal of …, 1988 - Elsevier
Some lower aliphatic esters of timolol have previously been developed as prodrugs to potentially diminish the systemic absorption and hence side-effects of topically applied timolol …
Number of citations: 59 www.sciencedirect.com
DS Chien, H Sasaki, H Bundgaard, A Buur… - Pharmaceutical …, 1991 - Springer
… O-Butyryl timolol, which is 50 times more lipophilic than timolol, was absorbed into the aqueous humor four to five times better than timolol, while yielding similar plasma …
Number of citations: 75 link.springer.com
SJ Chang, H Wang, J Chen, Q Chen, L Chang… - Pharmaceutics, 2022 - mdpi.com
… We chemically modified drug structure to prepare butyryl timolol maleate (BT) prodrug and conducted in vitro and in vivo toxicity evaluations of BT with rat dorsal skin and normal skin …
Number of citations: 1 www.mdpi.com
OB Timolol - Investigative Ophthalmology & Visual Science, 1988
Number of citations: 0
M Narawane, SK Podder, H Bundgaard… - Journal of Drug …, 1993 - Taylor & Francis
… lB), except for 0-butyryl timolol. The proportion of total prodrug in timolol form was lowest in the rectum (500/, for 0-1’-methylcyclopropanoyl timolol) and highest in the ascending …
Number of citations: 38 www.tandfonline.com
T Ye, K Yuan, W Zhang, S Song, F Chen, X Yang… - asian journal of …, 2013 - Elsevier
… Compared with the same concentration of timolol solution, O-butyryl timolol improved the corneal penetration of timolol four to six-folds because of its increased lipophilicity [42], [43]. …
Number of citations: 44 www.sciencedirect.com

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